molecular formula C8H7N3O B1510991 N-(4-cyanopyridin-2-yl)acetamide CAS No. 939997-68-9

N-(4-cyanopyridin-2-yl)acetamide

Cat. No.: B1510991
CAS No.: 939997-68-9
M. Wt: 161.16 g/mol
InChI Key: GXOGRDNWIGVCAI-UHFFFAOYSA-N
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Description

N-(4-cyanopyridin-2-yl)acetamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a cyano group at the 4-position and an acetamide group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-cyanopyridine and acetic anhydride.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in a different class of compounds.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound oxo derivatives.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-cyanopyridin-2-yl)acetamide has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-cyanopyridin-2-yl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 4-cyanopyridine

  • 2-cyanopyridine

  • 4-cyanopyridine N-oxide

  • (4-cyanopyridin-2-yl)boronic acid

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Biological Activity

N-(4-cyanopyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound's structural features, particularly the cyano group and the pyridine ring, play pivotal roles in its interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

This compound features a pyridine ring substituted with a cyano group at the 4-position and an acetamide group. This unique configuration allows for specific interactions with biological molecules, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes and receptors. The cyano group enhances electron-withdrawing properties, influencing the compound's reactivity and binding affinity. The following mechanisms have been identified:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of various enzymes involved in critical biochemical pathways. For instance, studies indicate its capability to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .
  • Antiproliferative Effects : Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. Its effectiveness is linked to the inhibition of growth factor receptors and subsequent apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly affect its biological activity. Key findings include:

Modification Effect on Activity
Cyano Group PositioningVariations in positioning alter binding affinity
Acetamide SubstitutionDifferent substituents can enhance or reduce potency
Ring ModificationsAlterations in the pyridine ring influence solubility and reactivity

Case Studies

  • Inhibition of Tyrosine Kinases : A study evaluated the compound's effectiveness against epidermal growth factor receptor (EGFR) and BRAF V600E mutations. This compound demonstrated significant inhibition with IC50 values comparable to established drugs like Doxorubicin .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related cyanopyridine derivatives, suggesting that modifications similar to those in this compound could enhance activity against specific pathogens .
  • Antiparasitic Properties : Research into similar compounds indicated potential antiparasitic activity, suggesting a broader therapeutic application beyond oncology .

Properties

IUPAC Name

N-(4-cyanopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOGRDNWIGVCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738834
Record name N-(4-Cyanopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939997-68-9
Record name N-(4-Cyanopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8 mmol of 2-Amino-isonicotinonitrile were dissolved in THF. 2 eq of DIPEA were added. The reaction mixture was cooled to 0° C. and 1.0 eq of acetylchloride in THF added dropwise and the reaction stirred for 2 h. The product was isolated by extraction from ethylacetate/water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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